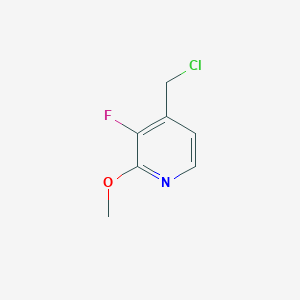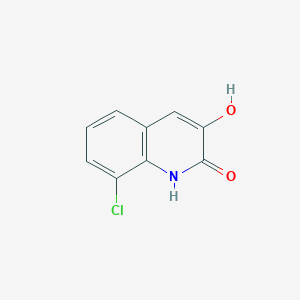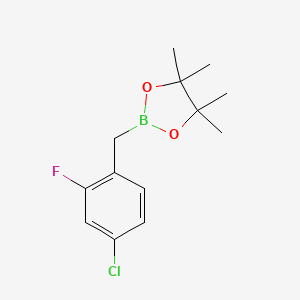
(4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group esterified with pinacol, a diol, and substituted with a 4-chloro-2-fluorobenzyl group. Boronic esters are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester typically involves the reaction of 4-chloro-2-fluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to the corresponding alcohol or phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The chlorine or fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), temperature (80-100°C)
Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol), temperature (room temperature to 50°C)
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., DMF), temperature (50-100°C)
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives
Oxidation: Alcohols or phenols
Substitution: Substituted benzyl derivatives
科学的研究の応用
(4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of novel therapeutic agents, particularly in cancer research and treatment.
Industry: Applied in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
作用機序
The mechanism of action of (4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
類似化合物との比較
- Phenylboronic Acid Pinacol Ester
- 4-Methylphenylboronic Acid Pinacol Ester
- 4-Bromophenylboronic Acid Pinacol Ester
Comparison: (4-Chloro-2-fluorobenzyl)boronic Acid Pinacol Ester is unique due to the presence of both chlorine and fluorine substituents on the benzyl group. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to other boronic esters, this compound offers distinct advantages in terms of electronic and steric effects, making it a valuable intermediate in the synthesis of complex molecules.
特性
分子式 |
C13H17BClFO2 |
|---|---|
分子量 |
270.54 g/mol |
IUPAC名 |
2-[(4-chloro-2-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BClFO2/c1-12(2)13(3,4)18-14(17-12)8-9-5-6-10(15)7-11(9)16/h5-7H,8H2,1-4H3 |
InChIキー |
SXPBGFKZOWAUFE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


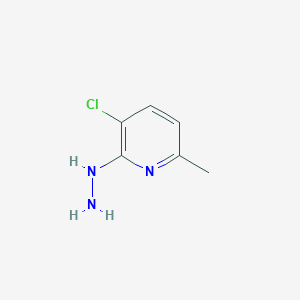
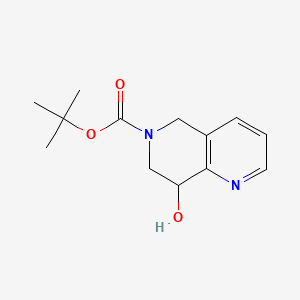
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13677549.png)
![Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677555.png)
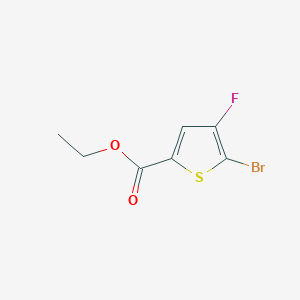

![Methyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13677571.png)
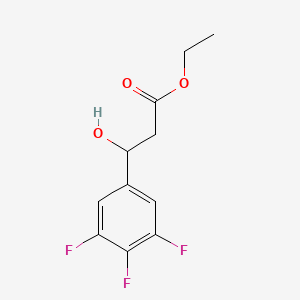
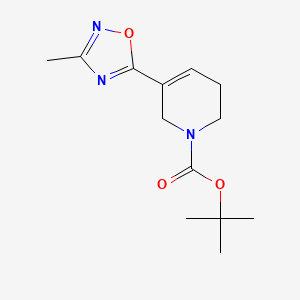
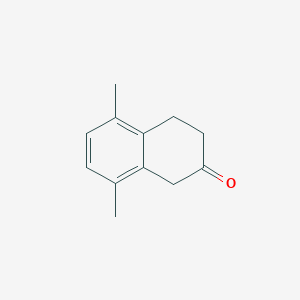
![6-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677601.png)
